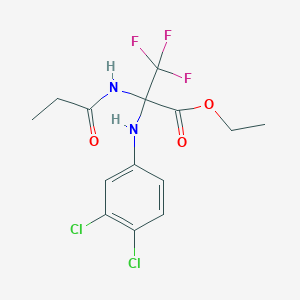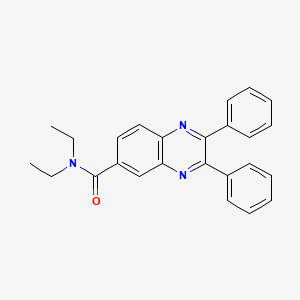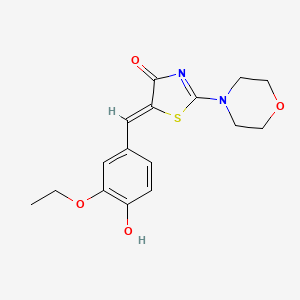
Ethyl 2-(3,4-dichloroanilino)-3,3,3-trifluoro-2-propionamidopropionate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Ethyl 2-(3,4-dichloroanilino)-3,3,3-trifluoro-2-propionamidopropionate is a synthetic organic compound characterized by its complex structure, which includes dichloroaniline and trifluoropropionate groups
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 2-(3,4-dichloroanilino)-3,3,3-trifluoro-2-propionamidopropionate typically involves multiple steps:
Formation of 3,4-dichloroaniline: This can be synthesized by chlorinating aniline in the presence of a catalyst.
Preparation of the trifluoropropionate moiety: This involves the reaction of ethyl trifluoroacetate with appropriate amines under controlled conditions.
Coupling Reaction: The final step involves coupling 3,4-dichloroaniline with the trifluoropropionate derivative under specific conditions, often using a coupling agent like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) to facilitate the reaction.
Industrial Production Methods
Industrial production of this compound would likely involve scaling up the laboratory synthesis methods, with optimizations for yield and purity. This includes using large-scale reactors, continuous flow systems, and automated processes to ensure consistent quality and efficiency.
化学反应分析
Types of Reactions
Ethyl 2-(3,4-dichloroanilino)-3,3,3-trifluoro-2-propionamidopropionate can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding quinones or other oxidized derivatives.
Reduction: Reduction reactions can be performed using agents like lithium aluminum hydride (LiAlH4) to yield amine derivatives.
Substitution: Nucleophilic substitution reactions can occur, particularly at the chloro groups, using nucleophiles like amines or thiols.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.
Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) in anhydrous solvents.
Substitution: Nucleophiles such as sodium azide (NaN3) or thiourea in polar aprotic solvents.
Major Products
Oxidation: Formation of quinones or other oxidized derivatives.
Reduction: Amine derivatives.
Substitution: Various substituted aniline derivatives depending on the nucleophile used.
科学研究应用
Ethyl 2-(3,4-dichloroanilino)-3,3,3-trifluoro-2-propionamidopropionate has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Potential use in studying enzyme interactions and protein binding due to its unique structure.
Medicine: Investigated for its potential pharmacological properties, including anti-inflammatory and antimicrobial activities.
Industry: Utilized in the development of new materials and chemical processes.
作用机制
The mechanism of action of Ethyl 2-(3,4-dichloroanilino)-3,3,3-trifluoro-2-propionamidopropionate involves its interaction with specific molecular targets, such as enzymes or receptors. The dichloroaniline moiety can interact with active sites of enzymes, potentially inhibiting their activity. The trifluoropropionate group may enhance the compound’s stability and bioavailability, allowing it to effectively reach its targets.
相似化合物的比较
Similar Compounds
- Ethyl 2-(3,4-dichloroanilino)-3,3,3-trifluoro-2-propionate
- Ethyl 2-(3,4-dichloroanilino)-3,3,3-trifluoro-2-acetamidopropionate
Uniqueness
Ethyl 2-(3,4-dichloroanilino)-3,3,3-trifluoro-2-propionamidopropionate is unique due to its specific combination of dichloroaniline and trifluoropropionate groups, which confer distinct chemical and biological properties. This uniqueness makes it valuable for specialized applications in research and industry.
属性
分子式 |
C14H15Cl2F3N2O3 |
|---|---|
分子量 |
387.2 g/mol |
IUPAC 名称 |
ethyl 2-(3,4-dichloroanilino)-3,3,3-trifluoro-2-(propanoylamino)propanoate |
InChI |
InChI=1S/C14H15Cl2F3N2O3/c1-3-11(22)21-13(14(17,18)19,12(23)24-4-2)20-8-5-6-9(15)10(16)7-8/h5-7,20H,3-4H2,1-2H3,(H,21,22) |
InChI 键 |
PRQNJAJISBQTBA-UHFFFAOYSA-N |
规范 SMILES |
CCC(=O)NC(C(=O)OCC)(C(F)(F)F)NC1=CC(=C(C=C1)Cl)Cl |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![O-{4-[(4-methylphenyl)carbamoyl]phenyl} (4-bromophenyl)carbamothioate](/img/structure/B11538729.png)
![N'-[(2E,3E)-4-(1,3-benzodioxol-5-yl)but-3-en-2-ylidene]benzohydrazide](/img/structure/B11538731.png)
![N-Benzyl-2-[N-(2,4-dichlorophenyl)benzenesulfonamido]acetamide](/img/structure/B11538735.png)
![2-[(4-Chlorophenyl)amino]-N'-[(E)-(4-chlorophenyl)methylidene]acetohydrazide](/img/structure/B11538741.png)
![2-methoxy-4-[(E)-(2-{[5-methyl-2-(propan-2-yl)phenoxy]acetyl}hydrazinylidene)methyl]phenyl 3-methoxybenzoate](/img/structure/B11538743.png)

![4-Bromo-2-iodo-6-[(E)-[(4-nitrophenyl)imino]methyl]phenol](/img/structure/B11538759.png)
![4-{[2,3,3,3-tetrafluoro-2-(heptafluoropropoxy)propanoyl]amino}-N-undecylbenzamide](/img/structure/B11538773.png)

![5'-(2-Methoxyethyl) 3'-methyl 2'-amino-6'-(methoxymethyl)-2-oxo-1,2-dihydrospiro[indole-3,4'-pyran]-3',5'-dicarboxylate](/img/structure/B11538777.png)
![2-{[1-(4-bromophenyl)-2,5-dioxopyrrolidin-3-yl]sulfanyl}-N-(3-fluorophenyl)acetamide](/img/structure/B11538785.png)
![butyl 4-{[(E)-(3-bromo-5-chloro-2-hydroxy-4,6-dimethylphenyl)methylidene]amino}benzoate](/img/structure/B11538806.png)
![(4E)-2-(4-tert-butylphenyl)-4-{2-[(2-chlorobenzyl)oxy]benzylidene}-1,3-oxazol-5(4H)-one](/img/structure/B11538816.png)
![4-[(E)-({2-[(Furan-2-YL)formamido]acetamido}imino)methyl]phenyl 4-bromobenzoate](/img/structure/B11538823.png)
